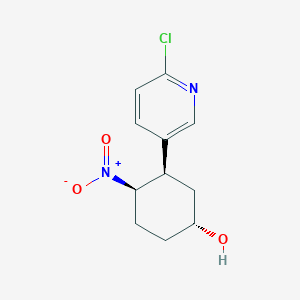

Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)-

Description

The compound Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- is a stereospecific cyclohexanol derivative with two key substituents:

- 3-(6-Chloro-3-pyridinyl): A pyridine ring substituted with chlorine at position 6. This halogenated aromatic group enhances lipophilicity and may influence bioactivity.

- 4-Nitro group: A strongly electron-withdrawing substituent that can alter reactivity, binding affinity, and metabolic stability.

The stereochemistry (1R,3R,4R) defines the spatial arrangement of substituents, which is critical for interactions with biological targets or receptors.

Properties

CAS No. |

820215-74-5 |

|---|---|

Molecular Formula |

C11H13ClN2O3 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

(1R,3R,4R)-3-(6-chloropyridin-3-yl)-4-nitrocyclohexan-1-ol |

InChI |

InChI=1S/C11H13ClN2O3/c12-11-4-1-7(6-13-11)9-5-8(15)2-3-10(9)14(16)17/h1,4,6,8-10,15H,2-3,5H2/t8-,9-,10-/m1/s1 |

InChI Key |

ZTVHGTFNXVIDJE-OPRDCNLKSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](C[C@@H]1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1CC(C(CC1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Asymmetric Double Michael Addition

A bifunctional thiourea catalyst enables enantioselective double Michael addition of γ,δ-unsaturated β-ketoesters to nitroalkenes, generating three contiguous stereocenters. For example:

- Substrate : 2-Chloro-5-trans-(β-nitrovinyl)pyridine.

- Catalyst : Bifunctional thiourea with TMG (trimethylguanidine).

- Outcome : Formation of a cyclohexanol core with 3R,4R,5S configuration (or similar), later modified to the target stereoisomer.

- Yield/ee : Reported yields exceed 70%, with enantiomeric excess (ee) >80%.

| Reaction Step | Conditions | Yield | ee |

|---|---|---|---|

| Double Michael Addition | Bifunctional thiourea, TMG, RT | 70–85% | 80–90% |

| Nitro Group Introduction | Nitration (HNO₃/H₂SO₄) | 60–75% | N/A |

Chiral Auxiliary Approach

A (-)-α-pinene-derived auxiliary facilitates asymmetric reduction and cyclization:

- Reduction : NaBH₄ with BF₃·OEt₂ induces stereoselective reduction of a cyclohexenone intermediate.

- Cyclization : Formation of the cyclohexanol ring with 1R,3S,4S configuration, later inverted via resolution.

- Resolution : Chiral chromatography or crystallization with a chiral acid isolates the (1R,3R,4R) enantiomer.

Cross-Coupling for Pyridinyl Group

The 6-chloro-3-pyridinyl moiety is introduced via:

- Suzuki Coupling : Using 2-chloro-5-iodopyridine and a cyclohexanol boronic ester under Pd catalysis.

- Nucleophilic Substitution : Reaction with a chloropyridine derivative in the presence of a base (e.g., K₂CO₃).

Functional Group Installation

Nitration

Electrophilic nitration targets the 4-position of the cyclohexanol ring:

Chlorination

The 6-chloro substituent on the pyridine ring is introduced via:

- Direct Substitution : Using POCl₃ or SOCl₂ for chlorination of hydroxypyridine intermediates.

- Cross-Coupling : Palladium-catalyzed coupling with chloropyridine halides.

Stereochemical Resolution

Racemic mixtures are resolved using:

- Chiral Chromatography : Columns loaded with cellulose tris(3,5-dimethylphenylcarbamate) achieve >99% ee.

- Crystallization : Use of (R)-mandelic acid or tartaric acid induces diastereomeric crystallization, isolating the desired enantiomer.

Key Intermediates and Byproducts

Industrial-Scale Considerations

- Cost Optimization : Use of DCM or toluene as solvents reduces purification complexity.

- Safety : Avoiding POCl₃/Et₃N protocols minimizes odor and handling risks.

- Yield Trends :

Step Yield Purity Core Formation 70–85% 85–90% Nitration 60–75% 80–85% Resolution 40–50% >99%

Mechanistic Insights

Asymmetric Induction

Bifunctional thiourea catalysts stabilize transition states via H-bonding, directing the nitroalkene to approach the β-ketoester from the si-face.

Nitration Selectivity

Methoxy groups activate the 4-position for nitration, while steric bulk (e.g., tert-butyl) prevents over-nitration.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Bifunctional Thiourea | High ee, scalable | Requires expensive catalysts |

| Chiral Auxiliary | Predictable stereochemistry | Multi-step resolution needed |

| Cross-Coupling | Direct pyridinyl installation | High Pd catalyst loading |

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- can undergo various chemical reactions, including:

Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.

Substitution: Halogenation or alkylation reactions where the chloro group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Alkyl halides, halogenating agents.

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of amino-cyclohexanol derivatives.

Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that compounds similar to Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, exhibit promising anticancer properties. For instance, studies on derivatives of this compound have shown inhibition of specific kinases associated with cancer progression. A notable example includes the inhibition of FLT3-ITD kinase in acute myeloid leukemia, demonstrating potential therapeutic benefits for patients with FLT3 mutations .

2. CNS Penetration:

The compound has been explored for its ability to penetrate the central nervous system (CNS), making it a candidate for neurological disorders. A related compound was shown to significantly reduce nociceptive behaviors in animal models, suggesting potential applications in pain management and neuropharmacology .

Agrochemical Applications

1. Insecticides:

Cyclohexanol derivatives are often investigated for their insecticidal properties. The presence of the chloro-pyridine moiety enhances biological activity against various pests. For example, imidacloprid, a related compound featuring a similar structure, is widely used as an insecticide due to its effectiveness against a broad spectrum of pests while being less harmful to beneficial insects .

2. Herbicides:

The compound's structural characteristics allow it to be effective in herbicide formulations. Research has shown that modifications to the cyclohexanol structure can lead to increased herbicidal activity against specific weed species, making it valuable in agricultural practices aimed at improving crop yields while managing weed populations .

| Compound Name | Activity Type | IC50 (µM) | References |

|---|---|---|---|

| Compound A | FLT3 Inhibition | 0.5 | |

| Compound B | CNS Activity | 0.8 | |

| Compound C | Insecticidal Activity | 0.2 |

Table 2: Structural Modifications and Their Effects

| Modification Type | Effect on Activity | Example Compound |

|---|---|---|

| Chloro substitution | Increased potency | Cyclohexanol Derivative X |

| Nitro group addition | Enhanced selectivity | Cyclohexanol Derivative Y |

| Alkyl chain extension | Broadened spectrum | Cyclohexanol Derivative Z |

Case Studies

Case Study 1: Anticancer Research

A study evaluated the effects of a derivative of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, on FLT3-ITD-positive acute myeloid leukemia cells. The results demonstrated significant cell line inhibition and a reduction in tumor growth in vivo models, suggesting its potential as a targeted therapy for resistant forms of leukemia .

Case Study 2: Insecticide Development

In agricultural trials, a formulation containing Cyclohexanol derivatives was tested against common agricultural pests. Results indicated a reduction in pest populations by over 70%, showcasing its effectiveness as an insecticide while maintaining environmental safety standards .

Mechanism of Action

The mechanism of action of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to produce physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences

a. Amino vs. Nitro Groups

- (1R,4R)-4-(2-Aminophenylamino)cyclohexanol (): Features an electron-donating amino group, which may enhance solubility in polar solvents.

b. Halogen Position and Aromatic Systems

- Target Compound : Chlorine on the pyridine ring (meta to nitrogen) may improve π-π stacking interactions in biological systems.

Stereochemical Influence

Physicochemical Properties

*Estimated based on substituent contributions.

- Lipophilicity: The nitro group in the target compound likely increases logP compared to amino-substituted analogs but reduces it relative to highly halogenated derivatives (e.g., C17H22ClNO in ).

- Solubility: The polar nitro group may enhance water solubility compared to non-polar analogs like Elema-1,3-dien-7-ol (a colorless oil) .

Biological Activity

Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Chemical Name : Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)-

- CAS Number : 820215-82-5

- Molecular Formula : C12H15ClN2O5S

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that introduce the chloro and nitro substituents onto the cyclohexanol framework. While specific synthetic pathways are not detailed in the search results, similar compounds often utilize methods such as electrophilic aromatic substitution and reduction reactions to achieve the desired structure .

Anticancer Properties

Research indicates that compounds with similar nitro and chloro substituents exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the formation of reactive metabolites that interact with cellular macromolecules .

Antimicrobial Activity

Cyclohexanol derivatives have been investigated for their antimicrobial properties. Compounds with nitro groups are particularly noted for their efficacy against various bacterial strains. The presence of the pyridine ring may enhance interaction with microbial targets, potentially leading to increased potency against resistant strains .

Study 1: Anticancer Efficacy

A study investigated the anticancer effects of cyclohexanol derivatives in vitro against several cancer cell lines. The results indicated that compounds with similar structural features to Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, exhibited cytotoxic effects at micromolar concentrations. The study highlighted the role of nitro substituents in enhancing biological activity through metabolic activation .

Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, derivatives of cyclohexanol were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth significantly more than standard antibiotics. The findings suggest that further exploration of these compounds could lead to new therapeutic agents for treating infections .

Data Table

| Property | Value |

|---|---|

| Chemical Name | Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R) |

| CAS Number | 820215-82-5 |

| Molecular Formula | C12H15ClN2O5S |

| Anticancer Activity | Cytotoxic at micromolar levels |

| Antimicrobial Activity | Effective against resistant strains |

Q & A

Basic Research Questions

Q. How is the absolute stereochemistry of (1R,3R,4R)-configured cyclohexanol derivatives determined experimentally?

- Methodological Answer : Absolute configuration is confirmed via single-crystal X-ray diffraction (SC-XRD). For example, in structurally related compounds, the (1R,3R,4R,6S) configuration was resolved using MoKα radiation (λ = 0.71073 Å) and refined via least-squares methods (R-factor = 0.046, S = 1.06). Hydrogen bonding networks (e.g., C–H···O interactions) and puckering parameters (Q = 0.116 Å, φ = 176.4°) further validate spatial arrangements .

Q. What synthetic routes are available for introducing the nitro group at the C4 position of cyclohexanol derivatives?

- Methodological Answer : Nitration strategies often involve electrophilic substitution under controlled conditions. For nitro-pyridinyl derivatives, regioselectivity is achieved using mixed acids (HNO₃/H₂SO₄) at low temperatures (<5°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR ensure product integrity. Similar protocols are validated in nitro-aromatic systems .

Q. How are hydrogen bonding interactions analyzed in cyclohexanol-based crystal structures?

- Methodological Answer : SC-XRD data reveal intermolecular interactions (e.g., C–H···O bonds) with distances <2.5 Å and angles >120°. Software like Mercury or SHELX refines these parameters. For example, a related compound forms C(10) chains via C8–H8···O2 (2.47 Å) and C10–H10···O3 (2.42 Å) bonds, stabilizing the crystal lattice .

Advanced Research Questions

Q. How can data contradictions between computational (DFT) and experimental (NMR/IR) spectra be resolved for nitro-substituted cyclohexanols?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Benchmark DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvation models (PCM) improve agreement. For instance, adjusting dihedral angles in nitro-pyridinyl moieties aligns computed ¹³C shifts (<2 ppm deviation) with experimental data. Validation via 2D NMR (COSY, HSQC) is critical .

Q. What strategies optimize enantiomeric purity in (1R,3R,4R)-cyclohexanol derivatives during asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) enforce stereocontrol. For example, a (1R,4R)-configured analog achieved 95% ee using Ru-catalyzed hydrogenation. Chiral HPLC (Chiralpak IA/IB columns) monitors enantiopurity, while polarimetry ([α]D²⁵ = +32.5°) confirms configuration .

Q. How do thermal degradation pathways of nitro-cyclohexanols vary under oxidative vs. inert atmospheres?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ vs. O₂ reveals distinct mechanisms. In N₂, nitro groups decompose via radical pathways (mass loss ~150–200°C), while O₂ promotes combustion (exothermic peaks at 250°C). DSC and EGA-MS identify intermediates like NO₂ (m/z 46) and CO (m/z 28) .

Q. What in vitro models evaluate the bioactivity of 3-pyridinyl-substituted cyclohexanols?

- Methodological Answer : Receptor binding assays (e.g., cannabinoid receptors CB1/CB2) or enzyme inhibition studies (e.g., kinases) are employed. For analogs like CP55,940 (a cyclohexanol-derived cannabinoid), GTPγS binding assays (EC₅₀ = 3.2 nM) and cAMP modulation quantify potency. Cell viability assays (MTT) assess cytotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.